3-(2-(Methylthio)phenoxy)pyrrolidine
Description
Properties
Molecular Formula |
C11H15NOS |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
3-(2-methylsulfanylphenoxy)pyrrolidine |
InChI |
InChI=1S/C11H15NOS/c1-14-11-5-3-2-4-10(11)13-9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3 |
InChI Key |
RXDSGOXKISNJTO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1OC2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: The synthesis of 3-(2-(Methylthio)phenoxy)pyrrolidine typically begins with the preparation of the phenoxy intermediate. This involves the reaction of 2-bromomethylthiophenol with sodium phenoxide, yielding 2-(methylthio)phenol.
Formation of the Pyrrolidine Ring: The intermediate is then reacted with 1-chloropyrrolidine in the presence of a base such as potassium carbonate, leading to the formation of 3-(2-(Methylthio)phenoxy)pyrrolidine.
Reaction Conditions: The entire synthesis is usually conducted under inert atmosphere conditions with temperatures ranging from 20°C to 80°C.
Industrial Production Methods
Scale-Up: In industrial settings, the same synthetic route can be scaled up using large reactors, ensuring controlled addition of reagents and effective mixing.
Purification: Purification is typically carried out using column chromatography or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-(2-(Methylthio)phenoxy)pyrrolidine can undergo oxidation reactions where the sulfur atom in the methylthio group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride, focusing on reducing the phenoxy group or the pyrrolidine ring.
Substitution: It participates in nucleophilic substitution reactions, especially at the aromatic ring where the methylthio group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, meta-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) for reduction.
Nucleophiles: Sodium methoxide, potassium hydroxide for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation.
Reductive Products: Include various alcohols or amines depending on the reduction pathway.
Substituted Derivatives: Phenolic or other nucleophilic groups substituting the methylthio group.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal catalyzed reactions.
Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Acts as a potential inhibitor for various enzymes due to its unique structure.
Medicine
Pharmaceuticals: Explored as a scaffold for developing new therapeutic agents.
Industry
Materials Science: Applied in the development of novel materials due to its unique chemical properties.
Mechanism of Action
3-(2-(Methylthio)phenoxy)pyrrolidine's activity often involves binding to molecular targets such as enzymes or receptors. The mechanism by which it exerts its effects generally includes:
Molecular Targets: Binding to active sites or allosteric sites on proteins, altering their activity.
Pathways: Modulating signaling pathways within biological systems, affecting biochemical processes.
Comparison with Similar Compounds
3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-diones
These compounds replace the benzene ring with a thiophene ring and include a diketone moiety on the pyrrolidine ring. The methylthio group is attached to the thiophene, which alters electronic properties compared to the benzene-based analogue. This structural variation has been linked to antinociceptive and antiallodynic activities in rodent models, suggesting enhanced central nervous system (CNS) penetration due to increased lipophilicity from the thiophene .
(R)-3-((2-Methoxyphenyl)thio)pyrrolidine Hydrochloride
Here, the methylthio group is replaced with a methoxy (-OMe) substituent. The similarity score (0.62) to the target compound indicates shared structural features but divergent reactivity and solubility profiles .
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine Hydrochloride
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, significantly altering the compound’s electronic landscape compared to the methylthio group. This derivative exhibits improved metabolic stability and bioavailability, making it a candidate for pharmaceuticals targeting peroxisome proliferator-activated receptors (PPARs) .
(R)-3-(2-Nitrophenoxy)pyrrolidine Hydrochloride
This compound is primarily used as an intermediate in synthesizing Elafibranor, a PPAR agonist, highlighting the role of nitro groups in facilitating synthetic pathways despite safety challenges .
Physicochemical Properties
Key Observations:
- The methylthio group in the target compound increases LogP compared to methoxy analogues, enhancing membrane permeability but reducing aqueous solubility.
- Trifluoromethyl-substituted derivatives exhibit the highest LogP, aligning with their use in lipid-rich biological environments.
- Thiophene-containing analogues show improved solubility due to polar diketone groups .
Biological Activity
3-(2-(Methylthio)phenoxy)pyrrolidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into its biological activity, synthesizing findings from various studies, including data tables and case studies.
Chemical Structure and Properties
The chemical formula of 3-(2-(Methylthio)phenoxy)pyrrolidine is CHNOS, indicating the presence of a pyrrolidine ring linked to a phenoxy group with a methylthio substituent. This structure is significant as it influences the compound's interactions with biological systems.
Antimicrobial Activity
Research has indicated that compounds similar to 3-(2-(Methylthio)phenoxy)pyrrolidine exhibit potent antimicrobial properties. For instance, derivatives of pyrrolidine have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or function.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological effects. Pyrrolidine derivatives are known to interact with neurotransmitter systems, potentially influencing mood and cognitive functions. For example, certain studies have highlighted the role of pyrrolidine in modulating dopamine and serotonin pathways .
Case Study: Neuropharmacological Impact
A study involving animal models demonstrated that administration of a pyrrolidine derivative resulted in significant alterations in behavior indicative of anxiolytic effects. The results suggested that these compounds might serve as leads for developing new anxiolytic agents.
Toxicological Profile
Understanding the toxicological profile of 3-(2-(Methylthio)phenoxy)pyrrolidine is crucial for assessing its safety in potential therapeutic applications. Research indicates that while some derivatives exhibit low toxicity at therapeutic doses, others may pose risks at higher concentrations.
Table 2: Toxicological Data Summary
The biological activity of 3-(2-(Methylthio)phenoxy)pyrrolidine can be attributed to its ability to interact with specific biological targets. The methylthio group may enhance lipophilicity, facilitating cellular uptake and interaction with membrane-bound receptors or enzymes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(2-(Methylthio)phenoxy)pyrrolidine, and what reaction conditions are critical for high yield?
- Answer: The compound is typically synthesized via nucleophilic substitution between 2-(methylthio)phenol and pyrrolidine derivatives. Key steps include:
- Activation of the phenol group using a base (e.g., NaOH or K₂CO₃) to deprotonate the hydroxyl group, enhancing its nucleophilicity .
- Reaction with a pyrrolidine precursor (e.g., 3-chloropyrrolidine) under reflux in polar aprotic solvents like DMF or DMSO .
- Post-synthesis purification via column chromatography or recrystallization to isolate the hydrochloride salt, improving solubility and stability .
- Critical parameters: Temperature control (70–100°C), solvent selection, and stoichiometric ratios of reagents to minimize side reactions.
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing 3-(2-(Methylthio)phenoxy)pyrrolidine?
- Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure, particularly the methylthio group (δ ~2.1 ppm for S-CH₃) and pyrrolidine ring protons (δ ~3.2–3.5 ppm for N-CH₂) .
- HPLC-MS: Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ peak at m/z 255.1) .
- X-ray Crystallography: Resolves stereochemistry in chiral derivatives, though limited by crystal formation challenges .
Advanced Research Questions
Q. How can computational tools like AI-powered retrosynthesis aid in designing novel synthetic pathways for this compound?
- Answer: Platforms such as PubChem’s retrosynthesis analyzer leverage databases (e.g., Reaxys, Pistachio) to predict feasible routes:
- Step 1: Input the target structure to generate precursor candidates, prioritizing commercially available intermediates .
- Step 2: Evaluate route feasibility using heuristic scoring (e.g., reaction plausibility >0.8) and one-step synthesis models .
- Case Study: A predicted route might involve coupling 2-(methylthio)phenol with 3-aminopyrrolidine via Mitsunobu reaction, optimized using AI-suggested catalysts .
Q. What strategies are effective in resolving contradictions in reported biological activity data for structural analogs?
- Answer: Contradictions often arise from substituent effects or assay variability. Mitigation strategies include:
- Comparative SAR Analysis: Test analogs with systematic substitutions (e.g., replacing methylthio with methoxy or chloro groups) to isolate functional group contributions .
- Standardized Assays: Replicate studies under controlled conditions (e.g., consistent cell lines, IC₅₀ protocols) .
- Meta-Analysis: Pool data from multiple studies to identify trends, adjusting for variables like enantiomeric purity or salt forms .
Q. How can multi-step synthesis be optimized to improve yield in derivatives with modified phenoxy or pyrrolidine groups?
- Answer: Optimization involves:
- Intermediate Stabilization: Protect reactive groups (e.g., tert-butyldimethylsilyl for hydroxyls) during sequential reactions .
- Catalyst Screening: Use Pd(PPh₃)₄ for Suzuki couplings or MnO₂ for oxidations to enhance step efficiency .
- In-Line Analytics: Implement LC-MS monitoring to detect side products early .
Research Design & Data Analysis
Q. What experimental designs are suitable for studying the neuroprotective potential of 3-(2-(Methylthio)phenoxy)pyrrolidine derivatives?
- Answer:
- In Vitro Models: Use SH-SY5Y neuronal cells to assess oxidative stress mitigation (e.g., H₂O₂-induced apoptosis) with caspase-3 activity assays .
- In Vivo Models: Administer derivatives in rodent models of Parkinson’s disease, measuring dopamine levels via HPLC-ECD .
- Controls: Include positive controls (e.g., rasagiline) and assess blood-brain barrier permeability using logP calculations (optimal range: 2–3) .
Q. How do steric and electronic effects of substituents influence receptor binding in pharmacological studies?
- Answer:
- Steric Effects: Bulky groups (e.g., trifluoromethoxy) reduce binding to compact active sites, as seen in serotonin receptor antagonism studies .
- Electronic Effects: Electron-withdrawing groups (e.g., -Cl) enhance affinity for enzymes like monoamine oxidase-B by stabilizing charge-transfer interactions .
- Tool: Density Functional Theory (DFT) calculations predict electrostatic potential maps to guide substituent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
